molecular formula C25H25ClN4O B4875999 7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE

7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE

Cat. No.: B4875999
M. Wt: 432.9 g/mol
InChI Key: WIJRKTAWHASVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Pyrazole Moiety: The pyrazole moiety can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain a quinoline core, but differ in their substituents and functional groups.

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which contain a pyrazole moiety and exhibit different biological activities.

Uniqueness

7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-chloro-2-(4-ethylphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]-8-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O/c1-4-17-6-8-19(9-7-17)23-12-21(20-10-11-22(26)16(3)24(20)29-23)25(31)27-13-18-14-28-30(5-2)15-18/h6-12,14-15H,4-5,13H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJRKTAWHASVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NCC4=CN(N=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
7-CHLORO-N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-2-(4-ETHYLPHENYL)-8-METHYLQUINOLINE-4-CARBOXAMIDE

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